N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-13-17(24)6-5-15-22(13)26-18-8-9-27(11-16(18)23(15)29)12-21(28)25-19-10-14(30-2)4-7-20(19)31-3/h4-7,10H,8-9,11-12H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSRDKIOZPHJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=CC(=C4)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Analogues
a) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Key Features: Pyrimidine core with 6-methyl and 2-phenyl groups. 2-Fluorophenylamino and 4-methoxyphenylaminomethyl substituents.
- Biological Activity : Demonstrates antibacterial and antifungal properties, attributed to its ability to disrupt microbial cell membranes or enzymes .
- Structural Differences: The target compound features a 3-methoxybenzylamino group (meta-substitution) versus a 4-methoxyphenylaminomethyl group (para-substitution) in this analogue. The para-fluorophenyl carboxamide in the target compound may enhance binding affinity to hydrophobic pockets in target proteins compared to the ortho-fluorophenyl group here.
- Pharmacokinetic Implications : The meta-methoxy group in the target compound could improve metabolic stability by reducing oxidative demethylation rates compared to para-substituted analogues .
b) 4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()
- Key Features :
- Partially saturated pyrimidine ring (tetrahydropyrimidine) with a thioxo group at position 2.
- 2-Chlorophenyl and 4-fluorophenyl substituents.
- The tetrahydro modification reduces ring rigidity, which may compromise target selectivity compared to the fully aromatic target compound.
- Activity Implications : Chlorine at the ortho position (vs. fluorine in the target compound) could increase lipophilicity but also cytotoxicity .
c) Compound 50: N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide ()
- Key Features :
- Tetrahydropyrimidine core with 4-oxo and 5-phenyl groups.
- 3-Chloro-4-fluorophenyl and 2,4-difluorobenzyl substituents.
- The 4-oxo group may participate in hydrogen bonding, a feature absent in the target compound.
- Pharmacological Implications : Increased halogenation could prolong half-life but raise toxicity concerns .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using PubChem algorithms.
Key Research Findings
Substituent Position Matters: Meta-substituted methoxy groups (target compound) show better metabolic stability than para-substituted analogues due to reduced susceptibility to cytochrome P450-mediated demethylation .
Ring Saturation and Activity :
- Fully aromatic pyrimidines (target compound) exhibit higher rigidity, favoring selective interactions with flat binding pockets (e.g., kinase ATP sites) compared to tetrahydropyrimidines .
Halogenation Trade-offs :
- Fluorine at the 4-position (target compound) balances lipophilicity and solubility, whereas chlorine () enhances potency but raises cytotoxicity risks .
Biological Activity
N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide, a compound belonging to the pyrimidine family, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide is CHFNO, with a molecular weight of approximately 303.34 g/mol. The structure features a pyrimidine ring substituted with a fluorophenyl and methoxybenzyl group, which are critical for its biological activity.
The compound exhibits several mechanisms of action that contribute to its biological effects:
- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor, potentially affecting pathways involved in cell proliferation and survival. Kinases are crucial targets in cancer therapy due to their role in signal transduction pathways.
- Anti-inflammatory Activity : Research indicates that derivatives of pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This suggests that N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide may also possess anti-inflammatory properties.
- Antitumor Effects : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, it demonstrated moderate inhibition of tumor growth in the SJSA-1 cell line, indicating potential as an antitumor agent .
Biological Activity Data
The following table summarizes key biological activities and findings related to N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide:
Case Studies and Research Findings
- In Vitro Studies : A study highlighted the compound's ability to inhibit cell growth in various cancer models, with particular efficacy noted in solid tumors. The mechanism involves modulation of p53 signaling pathways, crucial for tumor suppression .
- In Vivo Efficacy : In animal models, administration of the compound showed significant reduction in tumor size when compared to control groups. The dosage used was 100 mg/kg over a 14-day period .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the pyrimidine core can enhance biological activity. For example, the introduction of electron-donating groups increased potency against specific targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. Key steps include nucleophilic substitution to introduce the 4-fluorophenyl group and reductive amination for the 3-methoxybenzylamino moiety. Reaction conditions (e.g., 60–80°C in DMF with NaH as a base) are critical for yield optimization. Purification via column chromatography (EtOAc/hexane gradient) ensures >95% purity .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Confirm structure via - and -NMR to verify substituent positions (e.g., fluorophenyl aromatic protons at ~7.2 ppm, methoxy singlet at ~3.8 ppm). IR spectroscopy identifies amide C=O stretches (~1650 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as in related pyrimidines) resolves intramolecular hydrogen bonding and crystal packing .
Q. What purification techniques are recommended post-synthesis?
- Methodological Answer : Use flash column chromatography with silica gel and a gradient of EtOAc/hexane (10–50%). Recrystallization from ethanol or DCM/hexane mixtures improves crystalline purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms >98% purity for biological assays .
Advanced Research Questions
Q. How does the 4-fluorophenyl group influence binding affinity to biological targets?
- Methodological Answer : Fluorine’s electronegativity enhances target interaction via polar and hydrophobic effects. Comparative studies with non-fluorinated analogs (e.g., replacing F with H or Cl) show a 2–3-fold increase in binding affinity to enzymes like kinases. Docking simulations (using AutoDock Vina) paired with mutagenesis studies can map fluorine’s role in active-site interactions .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., HEK293 vs. HeLa). Validate purity via -NMR and HPLC. Reproduce conflicting results using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation). Structural analogs (e.g., ) help isolate substituent-specific effects .
Q. How can molecular modeling predict interactions with enzyme targets?
- Methodological Answer : Use Schrödinger’s Glide to dock the compound into X-ray structures (e.g., PDB: 4ZUD). Focus on hydrogen bonds between the amide group and conserved residues (e.g., Asp86 in kinases). Validate predictions with alanine-scanning mutagenesis and surface plasmon resonance (SPR) binding assays .
Q. What experimental designs elucidate metabolic stability?
- Methodological Answer : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS. Compare half-life () to analogs (e.g., ). Introduce deuterium at metabolically labile positions (e.g., methyl groups) to block oxidation. CYP450 inhibition assays identify metabolic pathways .
Q. How does intramolecular hydrogen bonding affect solubility and bioavailability?
- Methodological Answer : Intramolecular H-bonds (e.g., between the amide and pyrimidine N observed in ) reduce aqueous solubility. Modify substituents (e.g., replace methoxy with hydrophilic groups) to disrupt H-bonding. Assess solubility in PBS (pH 7.4) and logP values. Prodrug strategies (e.g., esterification) improve oral bioavailability .
Q. What structural features correlate with enzyme inhibition potency?
- Methodological Answer : Conduct SAR using analogs with varied substituents (e.g., ). The 3-methoxybenzyl group enhances hydrophobic pocket binding, while the pyrimidine core is critical for π-π stacking. IC values from kinase inhibition assays (e.g., EGFR) identify optimal substituent combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
